molecular formula C13H15N3O2 B6515714 ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 950260-93-2

ethyl 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B6515714
CAS RN: 950260-93-2
M. Wt: 245.28 g/mol
InChI Key: BBDRZUGSYWJCPW-UHFFFAOYSA-N
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Description

The compound is a derivative of ethyl carboxylate and 1H-1,2,3-triazole, with a 3,4-dimethylphenyl group attached. These types of compounds are often used in medicinal chemistry and materials science due to their versatile properties .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an appropriate carboxylic acid or its derivative with a 1,2,3-triazole derivative. The exact method would depend on the specific reactants and conditions .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The carboxylate ester group might undergo hydrolysis, transesterification, or other reactions. The triazole ring might participate in click chemistry reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, and stability can be determined using various analytical techniques .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

ethyl 1-(3,4-dimethylphenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-4-18-13(17)12-8-16(15-14-12)11-6-5-9(2)10(3)7-11/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDRZUGSYWJCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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